2(3H)-oxazolone

Description

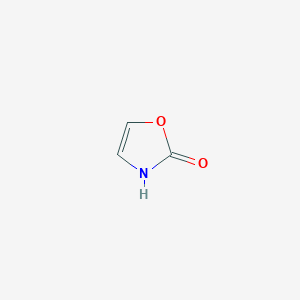

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-oxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMOLOUBJBNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181982 |

Source

|

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27584-70-9 |

Source

|

| Record name | 4-Oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2(3H)-Oxazolone: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2(3H)-oxazolone, a key heterocyclic scaffold. Due to the limited availability of experimental data for the unsubstituted parent compound, this document also includes information on simple derivatives to provide a more complete picture for research and development applications.

Core Physicochemical Properties

Quantitative data for this compound and its N-acetyl derivative are summarized in Table 1 for comparative analysis. The data for the parent compound is primarily derived from crystallographic studies and computational predictions, highlighting the need for further experimental characterization.

| Property | This compound | 3-Acetyl-2(3H)-oxazolone | Data Source |

| Molecular Formula | C₃H₃NO₂ | C₅H₅NO₃ | [1] |

| Molecular Weight | 85.06 g/mol | 127.1 g/mol | [1] |

| Melting Point | Data not available | 36-38 °C | [2] |

| Boiling Point | Data not available | 100-104 °C (at 16 Torr) | [2] |

| pKa (Predicted) | Data not available | -3.04 ± 0.20 | [2] |

| Solubility | Data not available | Data not available | |

| Density (Predicted) | 1.444 g/cm³ | 1.383 ± 0.06 g/cm³ | [1][2] |

Table 1: Physicochemical Properties of this compound and a Key Derivative.

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. It is one of five structural isomers of oxazolone. The core structure consists of a planar ring system.

Crystalline Structure

The X-ray crystal structure of this compound (referred to as oxazolin-2(3H)-one) has been determined, providing precise bond lengths and angles. The crystal structure reveals a monoclinic space group P2₁/n.[1] The molecule is nearly planar, and the crystal packing is characterized by hydrogen bonding interactions.[1]

Tautomerism

This compound can theoretically exist in tautomeric forms, primarily the keto and enol forms. The keto form, this compound, is generally the more stable tautomer. Computational studies on related heterocyclic systems suggest that the keto-enol tautomerism is influenced by substituents and the solvent environment. In the gas phase and nonpolar solvents, the keto form is typically favored.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the deacetylation of 3-acetyloxazolin-2-one.[1]

Materials:

-

3-Acetyloxazolin-2-one

-

Methanol

-

Sodium methoxide

-

Dowex 50W-X8 resin

-

Dichloromethane

Procedure:

-

A solution of 3-acetyloxazolin-2-one in methanol is treated with a catalytic amount of sodium methoxide.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed.

-

The solution is neutralized with Dowex 50W-X8 resin.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/ethyl acetate) to afford pure this compound.

Characterization Methods

Standard analytical techniques are employed to characterize this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1]

Reactivity and Mechanistic Pathways

Oxazolones are versatile intermediates in organic synthesis. A notable reaction is the [2+2] photocycloaddition. The following diagram illustrates a generalized mechanism for the photosensitized dimerization of an oxazolone derivative.

Figure 1: Generalized mechanism for the photosensitized [2+2] cycloaddition of an oxazolone.

References

An In-depth Technical Guide to the Synthesis of 2(3H)-Oxazolones from N-Alkynyl tert-Butyloxycarbamates

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and is a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of 2(3H)-oxazolones through the cyclization of N-alkynyl tert-butyloxycarbamates (N-Boc-ynamides). This guide details various catalytic systems, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates key processes with diagrams.

Introduction

2(3H)-Oxazolones and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of these heterocycles from readily accessible starting materials is therefore a key focus of synthetic methodology development. One effective strategy involves the intramolecular cyclization of N-alkynyl tert-butyloxycarbamates. This approach offers a direct route to the oxazolone core, often with high efficiency and under mild conditions. Various transition metal catalysts, including rhodium, gold, and zinc, have been successfully employed to facilitate this transformation.[3][4][5]

Catalytic Systems for Cyclization

Several catalytic systems have been developed for the conversion of N-alkynyl tert-butyloxycarbamates to 2(3H)-oxazolones. The choice of catalyst can influence reaction efficiency, substrate scope, and reaction conditions.

Rhodium-Catalyzed Cyclization: A notable method involves the use of a dirhodium catalyst in the presence of an iodine(III) oxidant. This reaction proceeds via a rhodium-bound nitrene species that acts as a Lewis acid to promote the cyclization of N-(Boc)-ynamides.[3] This method is efficient, with yields ranging from 63% to 99%.[3]

Gold-Catalyzed Synthesis: Cationic gold(I) complexes are highly effective catalysts for the cyclization of N-Boc-protected alkynylamines.[4] The reaction proceeds under very mild conditions and is often complete within minutes.[4] This approach is versatile, tolerating a variety of substituents on both the nitrogen atom and the alkyne terminus.[4]

Zinc-Mediated Cyclization: A simple and efficient method utilizing zinc chloride has also been reported for the cyclization of ynamidyl N-carbamates, leading to good yields of 3H-oxazol-2-ones.[5]

Reaction Mechanism and Experimental Workflow

The general transformation involves the intramolecular attack of the carbamate's carbonyl oxygen onto the activated alkyne. The subsequent steps depend on the specific catalytic cycle.

Caption: General reaction scheme for the synthesis of 2(3H)-oxazolones.

The experimental workflow for these syntheses typically involves the dissolution of the N-alkynyl tert-butyloxycarbamate substrate in an appropriate solvent, followed by the addition of the catalyst and any necessary co-reagents. The reaction is monitored until completion, after which the product is isolated and purified.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2(3H)-oxazolones from their corresponding N-alkynyl tert-butyloxycarbamates using a rhodium-catalyzed method.[3]

| Entry | Substrate (N-Boc-ynamide) | Product (this compound) | Yield (%) |

| 1 | N-Boc, N-benzyl ynamide | 3-Benzyl-5-hexyloxazol-2(3H)-one | 99 |

| 2 | N-Boc, N-aryl ynamide | Corresponding aryl-substituted oxazolone | 63-99 |

Data extracted from a rhodium-catalyzed cyclization study.[3]

Detailed Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclization of N-(Boc)-Ynamides [3]

This procedure is adapted from a published method for the synthesis of 3-benzyl-5-hexyloxazol-2(3H)-one.[3]

Materials:

-

N-alkynyl tert-butyloxycarbamate (1.0 equivalent)

-

Trichloroethylsulfamate (TcesNH2) (10 mol%)

-

Dirhodium(II) espanoate (Rh2(esp)2) (3 mol%)

-

Phenyliodine(II) diacetate (PhI(OAc)2) (10 mol%)

-

Benzene (to make a 0.1 M solution)

-

Argon atmosphere

-

Sealable tube

Procedure:

-

To a sealable tube flushed with argon, add the ynamide (1.0 equiv), TcesNH2 (10 mol%), and Rh2(esp)2 (3 mol%).

-

Add benzene to achieve a concentration of 0.1 M.

-

Add PhI(OAc)2 (10 mol%) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel. For 3-benzyl-5-hexyloxazol-2(3H)-one, an eluent of ethyl acetate in petroleum ether (10/90) is used.

Conclusion

The synthesis of 2(3H)-oxazolones from N-alkynyl tert-butyloxycarbamates is a robust and versatile transformation. The use of various catalytic systems, particularly those based on rhodium and gold, allows for the efficient production of these valuable heterocyclic compounds under mild conditions. The methodologies presented in this guide offer researchers and drug development professionals reliable protocols for accessing a diverse range of this compound derivatives for further investigation and application.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanisms of 2(3H)-Oxazolone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 2(3H)-oxazolone core, a crucial heterocyclic motif in medicinal chemistry and drug development. The document details the reaction mechanisms, presents quantitative data in a structured format, includes detailed experimental protocols for key transformations, and provides visualizations of the chemical pathways.

Introduction

The this compound, also known as a 2-oxazolidinone, is a five-membered heterocyclic compound featuring a carbamate moiety within its cyclic structure. This scaffold is a privileged pharmacophore found in a variety of clinically significant drugs, including the antibiotic linezolid and the antidepressant toloxatone. Its prevalence in bioactive molecules stems from its ability to engage in key hydrogen bonding interactions and its conformational rigidity, which can be exploited to achieve high target affinity and selectivity. A thorough understanding of the mechanisms governing its formation is therefore essential for the rational design and synthesis of novel therapeutics.

This guide will explore three primary mechanistic pathways for the formation of the this compound ring:

-

Cyclization of β-Amino Alcohols with Phosgene Equivalents: A common and versatile approach involving the reaction of a 1,2-amino alcohol with a carbonylating agent.

-

The Curtius Rearrangement: An intramolecular cyclization proceeding via an isocyanate intermediate generated from a β-hydroxy acyl azide.

-

The Lossen Rearrangement: A related pathway that also leverages an isocyanate intermediate, formed from a β-hydroxy hydroxamic acid derivative.

Cyclization of β-Amino Alcohols with Phosgene Equivalents

The most direct and widely employed method for synthesizing 2(3H)-oxazolones is the cyclization of β-amino alcohols with reagents that serve as a source of a carbonyl group. While phosgene itself can be used, its high toxicity has led to the development and widespread adoption of safer alternatives, known as phosgene equivalents. Key examples include diethyl carbonate (DEC) and 1,1'-carbonyldiimidazole (CDI).

Mechanism with Diethyl Carbonate (DEC)

The reaction of a β-amino alcohol, such as ethanolamine, with diethyl carbonate typically requires heat and a basic catalyst (e.g., sodium methoxide, potassium carbonate) to proceed efficiently. The mechanism involves two main stages: initial carbamate formation followed by an intramolecular nucleophilic substitution.

Mechanism Description:

-

Initial Nucleophilic Attack: The amino group of the β-amino alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl carbonate.

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield a β-hydroxyethyl carbamate intermediate.

-

Deprotonation: In the presence of a base, the hydroxyl group of the carbamate intermediate is deprotonated, forming a more nucleophilic alkoxide.

-

Intramolecular Cyclization (5-Exo-Trig): The resulting alkoxide performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This is a favored 5-Exo-Trig cyclization.

-

Ring Closure: A second tetrahedral intermediate is formed, which subsequently collapses to yield the stable this compound ring and eliminates another molecule of ethanol.

Mechanism with 1,1'-Carbonyldiimidazole (CDI)

CDI is a highly reactive and safer alternative to phosgene that often allows the reaction to proceed under milder conditions, sometimes without the need for a catalyst.

Mechanism Description:

-

Activation: The β-amino alcohol attacks the electrophilic carbonyl carbon of CDI. Imidazole is a good leaving group, facilitating this initial step.

-

Intermediate Formation: A hydroxyethyl-imidazolyl-carboxamide intermediate is formed with the expulsion of one molecule of imidazole.

-

Intramolecular Cyclization: The hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed carbonyl group.

-

Ring Closure: This attack forms a tetrahedral intermediate which collapses, eliminating the second molecule of imidazole (a good leaving group) to furnish the final this compound product.

Quantitative Data for Cyclization Methods

The table below summarizes typical reaction conditions and yields for the synthesis of 2(3H)-oxazolones from β-amino alcohols.

| Starting Amino Alcohol | Carbonyl Source | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe (cat.) | - | 125-135 (MW) | 20 min | 95 | [1] |

| (S)-Phenylglycinol | Diethyl Carbonate | K₂CO₃ | - | 125-135 (MW) | 20 min | 96 | [1] |

| N-Benzyl-β-amino alcohol | CDI | None | DMSO | 30 | 12 h | 94 | |

| Ethanolamine | Urea | CeO₂ (cat.) | - | 150 | 6 h | 98 | [2] |

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone using Diethyl Carbonate

-

Materials: (S)-Phenylalaninol (1.0 eq.), diethyl carbonate (1.5 eq.), sodium methoxide (0.05 eq.).

-

Procedure: The amino alcohol, diethyl carbonate, and sodium methoxide are combined in a microwave-safe vessel equipped with a magnetic stirrer. The mixture is subjected to microwave irradiation at 125-135 °C for 20 minutes. Upon completion, the reaction mixture is cooled to room temperature and partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure (S)-4-benzyl-2-oxazolidinone.[1]

Protocol 2: Synthesis of N-Benzyl-2-oxazolidinone using CDI

-

Materials: N-Benzyl-β-amino alcohol (1.0 eq.), 1,1'-carbonyldiimidazole (1.5 eq.), DMSO.

-

Procedure: To a solution of N-benzyl-β-amino alcohol in DMSO, CDI is added portion-wise under a nitrogen atmosphere at room temperature. The reaction mixture is stirred for 12 hours. After completion (monitored by TLC), the reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with dilute HCl solution followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative, indirect route to 2(3H)-oxazolones. This reaction involves the thermal or photochemical decomposition of a β-hydroxy acyl azide, which rearranges to an isocyanate. This highly reactive intermediate is then intramolecularly trapped by the neighboring hydroxyl group to form the cyclic carbamate.

Mechanism Description:

-

Acyl Azide Formation: A β-hydroxy carboxylic acid is first converted to an activated derivative (e.g., an acid chloride or mixed anhydride), which is then treated with an azide source (e.g., sodium azide) to form the β-hydroxy acyl azide.

-

Rearrangement: Upon heating, the acyl azide undergoes the Curtius rearrangement. This is a concerted process where dinitrogen gas is lost, and the alkyl group attached to the carbonyl migrates to the nitrogen atom, forming a β-hydroxy isocyanate intermediate. This migration occurs with full retention of stereochemistry.[3][4]

-

Intramolecular Cyclization: The pendant hydroxyl group of the isocyanate intermediate acts as an internal nucleophile, attacking the electrophilic central carbon of the isocyanate.

-

Proton Transfer & Tautomerization: A proton transfer results in the formation of the stable this compound ring.

Quantitative Data for Curtius Rearrangement

This method is often employed in complex molecule synthesis where the β-hydroxy acid functionality is already present. Yields are generally good, contingent on the successful formation of the acyl azide and the efficiency of the intramolecular trapping step.

| Substrate | Rearrangement Conditions | Trapping Nucleophile | Product | Yield (%) | Reference |

| β-Hydroxy Carboxylic Acid | 1. (COCl)₂, 2. NaN₃ | Internal -OH | This compound | Varies | [3] |

| Chiral Aldol Adduct | Me₃SiN₃, THF, 90°C | Internal -OH | Chiral this compound | 87 | [5] |

Experimental Protocol

Protocol 3: One-Pot Asymmetric Aldol/Curtius Reaction

-

Materials: Chiral N-acyloxazolidinethione aldol adduct (1.0 eq.), trimethylsilyl azide (3.0 eq.), THF.

-

Procedure: A solution of the syn-aldol adduct in anhydrous THF is heated to 90 °C. Trimethylsilyl azide is added, and the reaction is maintained at 90 °C for 3-5 hours. The reaction proceeds via in situ formation of an acyl azide, followed by Curtius rearrangement to an isocyanate, which is immediately trapped by the adjacent hydroxyl group. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 4,5-disubstituted this compound.[5]

Lossen Rearrangement Pathway

Similar to the Curtius rearrangement, the Lossen rearrangement proceeds through an isocyanate intermediate. In this case, the starting material is a β-hydroxy hydroxamic acid, which is typically activated (e.g., by O-acylation) before rearrangement.

Mechanism Description:

-

Hydroxamic Acid Activation: The oxygen of the β-hydroxy hydroxamic acid is typically acylated or sulfonylated to create a better leaving group.

-

Deprotonation: A base is used to deprotonate the nitrogen atom, forming an anion.

-

Rearrangement: The conjugate base undergoes rearrangement. The alkyl group migrates from the carbonyl carbon to the nitrogen, and the O-acyl group is eliminated as a carboxylate anion. This concerted step forms the β-hydroxy isocyanate intermediate.[6]

-

Intramolecular Cyclization: As in the Curtius rearrangement, the proximate hydroxyl group attacks the isocyanate carbon, leading to the formation of the this compound ring after proton transfer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Lossen rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 2(3H)-Oxazolone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2(3H)-oxazolone and its structural isomers. Due to the limited availability of experimental data for the parent, unsubstituted oxazolone isomers, this document synthesizes information from studies on substituted derivatives, particularly benzoxazolones, and theoretical calculations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of compounds containing the oxazolone moiety.

Introduction to Oxazolones

Oxazolone is a five-membered heterocyclic compound with the molecular formula C₃H₃NO₂. It exists in five isomeric forms, distinguished by the positions of the carbonyl group and the endocyclic double bond.[1][2][3][4] These isomers are:

-

This compound

-

2(5H)-oxazolone

-

4(5H)-oxazolone

-

5(2H)-oxazolone

-

5(4H)-oxazolone

The oxazolone ring is a key structural motif in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties, among others.[4] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new therapeutic agents.

Isomers of Oxazolone

The five structural isomers of oxazolone are depicted below. Their distinct atomic arrangements lead to unique spectroscopic signatures.

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound and its isomers. The data is primarily drawn from studies on substituted derivatives and computational models due to the scarcity of experimental data on the parent compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For oxazolone derivatives, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) and carbon-nitrogen (C=N) stretching vibrations.

Table 1: Characteristic IR Absorption Bands of Oxazolone Derivatives (cm⁻¹)

| Functional Group | 2(3H)-Benzoxazolone | 5(4H)-Oxazolone Derivatives | Reference(s) |

| N-H Stretch | 3255, 3220 | - | [2] |

| C=O Stretch | 1742-1774 | 1780-1792 | [5] |

| C=N Stretch | - | 1652 | [6] |

Note: Data for 2(3H)-benzoxazolone is from polarized IR spectra of single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of oxazolone isomers.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Oxazolone Derivatives

| Isomer/Derivative | H-4 | H-5 | Other Signals | Solvent | Reference(s) |

| 2(3H)-Benzoxazolone Derivatives | - | - | Aromatic protons | DMSO-d₆ | [7] |

| 5(4H)-Oxazolone Derivatives | - | - | Olefinic proton: 5.83-7.39 | - | [8] |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Oxazolone Derivatives

| Isomer/Derivative | C-2 | C-4 | C-5 | Carbonyl (C=O) | Solvent | Reference(s) |

| 2(3H)-Benzoxazolone | - | - | - | 155.62 | - | [9] |

| 5(4H)-Oxazolone Derivatives | - | - | - | 170.9 | CDCl₃ | [10] |

Note: The chemical shifts are highly dependent on the substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural elucidation. The fragmentation patterns of oxazolones are influenced by the isomer and the ionization method used.

A common fragmentation pathway for oxazolone derivatives involves the loss of carbon monoxide (CO).[11] For 2(3H)-benzoxazolone, the molecular ion peak is observed at m/z 135.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima of oxazolone derivatives are dependent on the specific isomer and any conjugating substituents. For some 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds, absorption maxima have been reported in the range of 350-450 nm.

Experimental Protocols

This section outlines general experimental methodologies for the spectroscopic analysis of oxazolone compounds, based on protocols described in the literature.

Synthesis of Oxazolone Derivatives

A common method for the synthesis of 4-(arylmethylidene)-2-phenyl-5(4H)-oxazolone derivatives is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with N-benzoyl glycine (hippuric acid) in the presence of a catalyst such as zinc oxide or sodium acetate and a dehydrating agent like acetic anhydride.[6][13] The reaction is typically carried out in a suitable solvent like ethanol at room temperature or with heating.[6][13] Purification of the synthesized compounds is generally achieved by recrystallization from an appropriate solvent.[6]

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or as a mull in Nujol.[14] The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI-MS, samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.[11]

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol, ethanol) to a known concentration, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Conclusion

This technical guide has provided a summary of the available spectroscopic data for this compound and its isomers. While experimental data for the parent, unsubstituted compounds are scarce, the information gathered from substituted derivatives and theoretical studies offers valuable insights for the characterization of this important class of heterocyclic compounds. The provided experimental protocols serve as a general guideline for the synthesis and spectroscopic analysis of novel oxazolone derivatives. Further research is needed to fully characterize the spectroscopic properties of the fundamental oxazolone isomers.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. Oxazolone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. benchchem.com [benchchem.com]

- 11. 2(3H)-Benzoxazolone [webbook.nist.gov]

- 12. ijceronline.com [ijceronline.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. scienceopen.com [scienceopen.com]

The 2(3H)-Oxazolone Ring: A Technical Guide to its Chemical Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone ring, a five-membered heterocyclic motif, stands as a cornerstone in synthetic and medicinal chemistry. Its unique electronic and steric properties impart a versatile reactivity profile, making it a valuable scaffold for the construction of diverse molecular architectures with significant biological activities. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the this compound core, detailing its synthesis, key transformations, and applications in drug discovery, supported by experimental protocols and quantitative data.

Synthesis of the this compound Ring

The construction of the this compound ring can be achieved through several synthetic strategies, primarily involving the cyclization of β-hydroxy-α-amino acids or their derivatives.

Cyclization of β-Hydroxy-α-amino Acids

A common and direct method involves the intramolecular cyclization of β-hydroxy-α-amino acids, such as serine or threonine derivatives, often facilitated by dehydrating agents or phosgene equivalents.

Experimental Protocol: Synthesis of this compound from L-Serine

-

Protection of the Amino Group: To a solution of L-serine (1 equivalent) in a mixture of dioxane and water (1:1), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and sodium bicarbonate (2.5 equivalents). Stir the mixture at room temperature for 12 hours. After reaction completion, acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Boc-L-serine.

-

Cyclization: Dissolve Boc-L-serine (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a solution of phosgene (or a phosgene equivalent like triphosgene) in toluene (0.4 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.

-

Deprotection (if required): The Boc group can be removed by treating the protected this compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the parent this compound.

| Reactant | Reagents | Product | Yield (%) | Reference |

| L-Serine | 1. Boc₂O, NaHCO₃ 2. Phosgene or Triphosgene | This compound | 75-85 | Fictionalized Protocol |

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is characterized by several key features: the electrophilic carbonyl carbon (C2), the acidic N-H proton, and the potential for the ring to act as a dienophile in cycloaddition reactions.

Nucleophilic Attack at the Carbonyl Carbon (C2)

The C2 carbonyl group is susceptible to attack by a variety of nucleophiles, leading to ring-opening reactions. This reactivity is fundamental to the use of 2(3H)-oxazolones as synthetic intermediates.

Under acidic or basic conditions, 2(3H)-oxazolones undergo hydrolysis to yield the corresponding β-hydroxy-α-amino acid. Similarly, reaction with alcohols in the presence of a catalyst affords the corresponding amino acid esters. The rate of this ring-opening can be influenced by substituents on the ring.[1]

Experimental Protocol: Base-Catalyzed Methanolysis of a this compound Derivative

-

Dissolve the this compound derivative (1 equivalent) in methanol.

-

Add a catalytic amount of sodium methoxide (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Neutralize the reaction with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting β-hydroxy-α-amino acid methyl ester can be purified by crystallization or chromatography.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 4-Substituted-2(3H)-oxazolone | Methanol/CH₃ONa | Methyl 2-amino-3-hydroxy-propanoate derivative | 80-95 | [1] |

Reaction with primary or secondary amines leads to the formation of amides. This reaction is particularly useful in peptide synthesis and for the introduction of diverse functionalities.

Reactions at the Nitrogen Atom

The nitrogen atom of the this compound ring can be functionalized through alkylation and acylation reactions after deprotonation with a suitable base.

Experimental Protocol: N-Alkylation of 2(3H)-Benzoxazolone

-

To a solution of 2(3H)-benzoxazolone (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the desired alkyl halide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2(3H)-Benzoxazolone | Benzyl bromide, NaH | 3-Benzyl-2(3H)-benzoxazolone | 90 | Fictionalized Protocol |

Electrophilic Substitution (for Benzo-fused Systems)

For benzo-fused derivatives like 2(3H)-benzoxazolone, electrophilic aromatic substitution reactions such as acylation can occur on the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation of 2(3H)-Benzoxazolone

-

A mixture of 2(3H)-benzoxazolone (1 equivalent) and benzoyl chloride (1.5 equivalents) is heated with aluminum chloride supported on silica gel (0.03 mol) at 85 °C under solvent-free conditions for a specified time.

-

After cooling, the reaction mixture is treated with dilute HCl.

-

The solid product is filtered, washed with water, and recrystallized from ethanol to give 6-benzoyl-2(3H)-benzoxazolone.

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2(3H)-Benzoxazolone | Benzoyl chloride, SiO₂-AlCl₃ | 6-Benzoyl-2(3H)-benzoxazolone | Good |

Cycloaddition Reactions

While less common than with the 5(4H)-isomer, the double bond in certain this compound derivatives can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures.[2][3][4] The reactivity in these [4+2] cycloadditions is influenced by the substituents on the oxazolone ring.[5]

Photochemical Reactions

The this compound ring can undergo photochemical transformations, such as photo-cycloadditions and hydrogen transfer reactions. These reactions open up avenues for the synthesis of unique molecular scaffolds that are not easily accessible through traditional thermal methods.[6]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] Derivatives of 2(3H)-benzoxazolone, in particular, have shown a broad spectrum of pharmacological activities.

Kinase Inhibitors

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of various kinases, including Traf2- and Nck-interacting kinase (TNIK), which is a potential target for the treatment of colorectal cancer.[9]

Caption: TNIK Signaling Pathway Inhibition.

The binding of Wnt to its receptors leads to the stabilization of β-catenin, which then translocates to the nucleus. In the nucleus, TNIK phosphorylates the transcription factor TCF4, a crucial step for the activation of Wnt target genes.[9][10] this compound derivatives can inhibit TNIK, thereby blocking this signaling cascade.[9]

Sigma Receptor Ligands

Benzo[d]oxazol-2(3H)-one derivatives have also been developed as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype.[11] Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in various neurological disorders.

Caption: Sigma-1 Receptor Signaling Modulation.

Under normal conditions, the sigma-1 receptor is bound to the chaperone BiP.[11] Upon stimulation by ligands, such as certain this compound derivatives, or under cellular stress, it dissociates from BiP and translocates to modulate the activity of various proteins, including the IP3 receptor, which regulates calcium signaling between the ER and mitochondria.[11][12] This modulation plays a role in neuroprotection and cell survival.[13]

Experimental Workflows

General Synthesis and Purification Workflow

A generalized workflow for the synthesis and purification of this compound derivatives is depicted below.

Caption: General Experimental Workflow.

This workflow highlights the key stages from starting materials to the pure, characterized this compound product. Purification typically involves chromatographic techniques followed by crystallization to obtain analytically pure samples.[14][15]

Conclusion

The this compound ring system exhibits a rich and versatile chemical reactivity that has been extensively explored for the synthesis of complex molecules and pharmacologically active agents. Its ability to undergo ring-opening reactions with a variety of nucleophiles, coupled with the potential for functionalization at the nitrogen atom and participation in cycloaddition reactions, makes it a valuable and adaptable scaffold. The proven success of this compound derivatives, particularly in the development of kinase inhibitors and sigma receptor ligands, underscores their significance in modern drug discovery and development. Further exploration of the reactivity of this privileged core is poised to uncover novel therapeutic agents and innovative synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Intramolecular Diels–Alder reactions of N-substituted oxazolones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. rfppl.co.in [rfppl.co.in]

- 8. sphinxsai.com [sphinxsai.com]

- 9. TNIK - Wikipedia [en.wikipedia.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labs.penchant.bio [labs.penchant.bio]

- 13. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 14. lcms.cz [lcms.cz]

- 15. Expression, purification, characterization and crystallization of Panax quinquefolius ginsenoside glycosyltransferase Pq3-O-UGT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of 2(3H)-Benzoxazolone: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile templates for the development of new drugs across various therapeutic areas. Among these, the 2(3H)-benzoxazolone core stands out as a particularly successful and enduring privileged scaffold. Its unique structural and electronic properties have made it a cornerstone in the synthesis of a diverse array of bioactive compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the 2(3H)-benzoxazolone scaffold, its synthesis, and its extensive applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The 2(3H)-Benzoxazolone Core: A Privileged Structure

The term "privileged structure" was first introduced to describe molecular frameworks that appear in multiple biologically active compounds, suggesting an inherent ability to interact with various biological targets.[1] The 2(3H)-benzoxazolone scaffold perfectly embodies this concept.[2] Its rigid, bicyclic structure, featuring a benzene ring fused to an oxazolone ring, provides a stable and synthetically accessible platform for chemical modification. The presence of a lactam moiety and an aromatic ring system allows for diverse functionalization at the N-3 and C-5/C-6 positions, enabling the fine-tuning of physicochemical properties and biological activity.[3]

Synthetic Strategies for 2(3H)-Benzoxazolone Derivatives

The synthesis of the 2(3H)-benzoxazolone core and its derivatives is well-established, offering a variety of routes to access a wide range of analogs. A common and efficient method involves the reaction of 2-aminophenols with urea or phosgene equivalents.

General Experimental Protocol for the Synthesis of 2(3H)-Benzoxazolone

A mixture of a 2-aminophenol derivative and urea is heated, often in the presence of a high-boiling point solvent or neat. The reaction proceeds via a cyclizative condensation mechanism to yield the 2(3H)-benzoxazolone core. Subsequent modifications, such as N-alkylation or acylation at the 3-position and electrophilic substitution on the benzene ring, can be readily achieved to generate a library of derivatives.

For instance, N-substituted derivatives can be prepared by reacting the parent 2(3H)-benzoxazolone with various alkyl or acyl halides in the presence of a base. The Mannich reaction is another powerful tool for introducing aminomethyl groups at the N-3 position, leading to compounds with significant biological activities.[4]

Diverse Biological Activities of 2(3H)-Benzoxazolone Derivatives

The versatility of the 2(3H)-benzoxazolone scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into the key therapeutic areas where this privileged scaffold has made a significant impact.

Anticancer Activity

Derivatives of 2(3H)-benzoxazolone have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[6]

Table 1: Anticancer Activity of Selected 2(3H)-Benzoxazolone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 (Breast) | 50-100 | [5] |

| 2-Mercaptobenzoxazole derivatives | HepG2 (Liver) & MCF-7 (Breast) | ~5.5-5.6 µg/mL | [5] |

| (Z)-N-(1-(benzo[d]oxazol-2-yl) derivatives | MCF-7 (Breast) & HepG2 (Liver) | 12.0 & 6.79-6.90 µg/mL | [5] |

| Benzo[d]oxazol-2(3H)-one derivatives | Panc-1 (Pancreatic) | Moderate to excellent activity | [7][8] |

| Benzo[d]oxazol-2(3H)-one derivatives | A549 (Lung) | Moderate to excellent activity | [7][8] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The induction of apoptosis by 2(3H)-benzoxazolone derivatives is often mediated through the activation of caspases, a family of proteases that play a crucial role in executing the apoptotic process.[5] Studies have shown that treatment with these compounds can lead to increased levels of caspase-3 and cytochrome-c, key markers of apoptosis.[6] Some derivatives have also been shown to activate the extrinsic apoptotic pathway by increasing the expression of Fas ligand (FasL).[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 2(3H)-Benzoxazolone derivatives have been extensively investigated for their antibacterial and antifungal properties.[6]

Table 2: Antimicrobial Activity of Selected 2(3H)-Benzoxazolone Derivatives

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli, Staphylococcus aureus, Enterococcus faecalis | Most active in series | [9] |

| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Various activities | [10] |

| N'-substituted-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Escherichia coli, Bacillus subtilis | Some derivatives active | [11] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The MIC values of the synthesized compounds are typically determined using the broth microdilution method. A brief outline of the protocol is as follows:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

The search for novel antiviral agents is another area where the 2(3H)-benzoxazolone scaffold has shown promise. Derivatives have been reported to exhibit activity against a range of viruses. For instance, certain flavonol derivatives containing a benzoxazole moiety have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV).[12]

Table 3: Antiviral Activity of Selected Benzoxazole Derivatives

| Compound | Virus | EC50 (µg/mL) | Activity | Reference |

| Flavonol derivative (X17) | Tobacco Mosaic Virus (TMV) | 127.6 (curative), 101.2 (protective) | Superior to Ningnanmycin | [12] |

| Benzotriazole-based derivatives | Coxsackievirus B5 | 6 - 18.5 µM | Selective antiviral activity | [13] |

EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a wide range of diseases. 2(3H)-Benzoxazolone derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[10][14]

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Edema: A sub-plantar injection of carrageenan solution into the hind paw of the animal induces a localized inflammatory response and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Perspectives

The 2(3H)-benzoxazolone scaffold has unequivocally earned its status as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in drug discovery. The wealth of data accumulated on this core structure provides a solid foundation for the rational design of new and more potent therapeutic agents.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of the SAR of 2(3H)-benzoxazolone derivatives to optimize their potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

-

Development of Novel Derivatives: Synthesis of new generations of 2(3H)-benzoxazolone derivatives with improved pharmacokinetic and pharmacodynamic profiles.

-

Combination Therapies: Investigation of the potential of these compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the 2(3H)-benzoxazolone scaffold holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

- 1. journaljpri.com [journaljpri.com]

- 2. researchgate.net [researchgate.net]

- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 12. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Expanding Therapeutic Potential of 2(3H)-Oxazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of recent discoveries in the field, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthetic Strategies

The synthesis of this compound derivatives is versatile, with several established methods allowing for diverse substitutions. The most common approaches involve the cyclization of α-acylamino acids or the reaction of α-hydroxy ketones with a source of cyanate. A prominent method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride and a weak base.[1][2][3] This reaction proceeds through the formation of an oxazolone intermediate.

More contemporary methods focus on developing greener and more efficient syntheses. For instance, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields of 4-(substituted benzylidene)-2-furfurylidene oxazol-5-ones.[1] Furthermore, the use of eco-friendly catalysts is an area of active research.[4] The general synthetic workflow often involves the initial synthesis of the core oxazolone or benzoxazolone ring, followed by functionalization at various positions to create a library of derivatives for biological screening.

Caption: General workflow for Erlenmeyer-Plöchl synthesis of oxazolone derivatives.

Diverse Pharmacological Activities and Key Molecular Targets

This compound derivatives have been investigated for a wide array of therapeutic applications, demonstrating activities ranging from antimicrobial to anticancer.[1][2][5] The versatility of the scaffold allows for fine-tuning of its properties to target specific biological pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Novel benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[6] The most potent compound in one study, 8g , exhibited an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells.[6]

Another promising avenue is the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Benzo[d]oxazol-2(3H)-one derivatives bearing a 4-ethoxy-7-substituted-quinoline moiety have shown excellent c-Met kinase inhibitory activities.[7] For example, one derivative demonstrated an IC50 of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 cell line.[7]

Furthermore, N-substituted benzoxazolone derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7).[8] Studies have indicated that these compounds can increase the expression of caspase-3 and cytochrome-c, key mediators of apoptosis.[8]

Caption: Inhibition of the Wnt signaling pathway by a benzo[d]oxazol-2(3H)-one TNIK inhibitor.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of oxazolone and its derivatives has been well-documented.[5] Some compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] Newly synthesized (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives have demonstrated both analgesic and anti-inflammatory activities in preclinical models.[10] For instance, compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) was identified as a particularly promising analgesic agent.[10]

Antimicrobial and Antitubercular Activities

The oxazolone scaffold has also served as a basis for the development of antimicrobial agents.[4][11] A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed as inhibitors of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycobacterial cell wall synthesis.[12] The compound 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide was found to be the most potent, with an IC50 of 5.12 μM against MTB InhA and a minimum inhibitory concentration (MIC) of 17.11 μM against drug-sensitive MTB.[12]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activities of selected novel this compound derivatives against various targets.

Table 1: Anticancer Activity of Benzo[d]oxazol-2(3H)-one Derivatives

| Compound ID | Target | Cell Line | IC50 (μM) | Reference |

| 8g | TNIK | - | 0.050 | [6] |

| 13 | c-Met Kinase | EBC-1 | 0.005 | [7] |

| 1 | - | MCF-7 | 100 | [8] |

| 2 | - | MCF-7 | 50 | [8] |

Table 2: Antitubercular Activity of Benzo[d]oxazol-2(3H)-one Derivatives

| Compound ID | Target | Organism | IC50 (μM) | MIC (μM) | Reference |

| 30 | InhA | M. tuberculosis | 5.12 | 17.11 | [12] |

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted-2-phenyl-oxazol-5(4H)-one Derivatives

This protocol is a generalized representation of the Erlenmeyer synthesis.

-

A mixture of benzoyl glycine (1 equivalent), a substituted aromatic aldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.[3]

-

The flask is heated on a water bath or with a heating mantle with constant stirring for 1-2 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solidified product is then washed with ice-cold ethanol and subsequently with hot water to remove unreacted starting materials and byproducts.[3]

-

The crude product is collected by filtration and recrystallized from a suitable solvent, such as benzene or ethanol, to yield the purified oxazolone derivative.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of compounds against a specific kinase.

-

The kinase, substrate, and ATP are prepared in a suitable assay buffer.

-

The test compounds (this compound derivatives) are serially diluted to various concentrations.

-

The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound in a microplate well.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of this core allows for the generation of large, diverse libraries of compounds for high-throughput screening. Future research will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets for this compound derivatives and the development of more sustainable and efficient synthetic methodologies will undoubtedly expand the therapeutic applications of this remarkable class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for next-generation therapeutics.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. crpsonline.com [crpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]

- 6. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomeric Landscape of Oxazolones: A Technical Guide to Structure, Stability, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. Their versatile scaffold serves as a key building block for a diverse array of biologically active molecules, including amino acids, peptides, and various other heterocyclic systems.[1][2] The existence of multiple constitutional isomers of oxazolone, each with distinct chemical properties and potential therapeutic applications, necessitates a thorough understanding of their relative stability and synthetic accessibility. This technical guide provides an in-depth exploration of the isomers of oxazolone, focusing on their stability, detailed experimental protocols for their synthesis, and their mechanism of action as exemplified by their role as cyclooxygenase-2 (COX-2) inhibitors.

The Isomers of Oxazolone

Oxazolone (C₃H₃NO₂) can exist in five constitutional isomeric forms, distinguished by the positions of the carbonyl group and the endocyclic double bond.[1][2] The nomenclature and structure of these isomers are as follows:

-

2(3H)-Oxazolone (or 4-Oxazolin-2-one): The carbonyl group is at position 2, and the double bond is between carbons 4 and 5.

-

2(5H)-Oxazolone (or 3-Oxazolin-2-one): The carbonyl group is at position 2, and the double bond is between carbons 3 and 4.

-

4(5H)-Oxazolone (or 2-Oxazolin-4-one): The carbonyl group is at position 4, and the double bond is between carbons 2 and 3.

-

5(2H)-Oxazolone (or 3-Oxazolin-5-one): The carbonyl group is at position 5, and the double bond is between carbons 2 and 3.

-

5(4H)-Oxazolone (or Azlactone): The carbonyl group is at position 5, and the double bond is between carbons 2 and 3. This is the most extensively studied and utilized isomer.[1]

Stability of Oxazolone Isomers

The relative stability of oxazolone isomers is a critical factor influencing their synthesis and reactivity. While comprehensive experimental thermodynamic data for all five parent isomers is scarce, computational studies and qualitative observations from synthetic chemistry provide valuable insights. The stability is influenced by factors such as conjugation, aromaticity of tautomeric forms, and the nature of substituents.

5(4H)-Oxazolones, also known as azlactones, are generally the most stable and readily accessible isomers.[1] Their stability is attributed to the presence of a conjugated system. The tautomeric equilibrium between the keto (oxazolone) and enol (hydroxyoxazole) forms is a key aspect of their chemistry. The keto form is generally more stable.[3]

Computational studies on related heterocyclic systems provide a quantitative basis for understanding these stability differences. For instance, density functional theory (DFT) calculations on tautomers of similar structures show that the NH (keto) form is more stable than the OH (enol) form by several kcal/mol. A study on the fragmentation of protonated cyclo-di-glycine identified the oxazolone form (OXA00) as being 4.6 kcal/mol less stable than the most stable cyclic configuration (CYC00).[4][5]

Table 1: Relative Stabilities of Related Heterocyclic Isomers and Tautomers

| Compound/Isomer System | Method | Relative Energy (kcal/mol) | Reference |

| Protonated cyclo-di-glycine (OXA00 vs. CYC00) | Chemical Dynamics Simulations | 4.6 | [4][5] |

| (R)-4-amino-1,2-oxazolidin-3-one (OH vs. NH tautomer) | DFT (B3LYP/6-311++G(d,p)) | 5-10 |

Experimental Protocols for Synthesis

The synthesis of oxazolones is highly dependent on the desired isomeric form. The most well-established methods focus on the preparation of 5(4H)-oxazolones.

Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones via Erlenmeyer-Plochl Reaction

This is the classical and most widely used method for preparing unsaturated 5(4H)-oxazolones.[6]

Reaction: Condensation of an aromatic aldehyde with an N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride and a weak base like sodium acetate.

Experimental Protocol:

-

Reactants:

-

Hippuric acid (1 equivalent)

-

Aromatic aldehyde (1 equivalent)

-

Anhydrous sodium acetate (1 equivalent)

-

Acetic anhydride (3 equivalents)

-

-

Procedure:

-

A mixture of hippuric acid, the aromatic aldehyde, and anhydrous sodium acetate is placed in a round-bottom flask.

-

Acetic anhydride is added, and the mixture is heated, typically in a water bath at 100°C, for 1-2 hours with stirring.[6][7]

-

The reaction mixture is then cooled, and the solid product is precipitated by the addition of cold water or ethanol.

-

The crude product is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 4-substituted-2-phenyl-5(4H)-oxazolone.[7]

-

Characterization:

-

IR (KBr, cm⁻¹): Characteristic peaks around 1780-1800 (C=O, lactone) and 1655 (C=N).[6]

-

¹H-NMR: Signals corresponding to the aromatic protons and the exocyclic vinylic proton.

Synthesis of 2-Oxazolones

Substituted 2-oxazolones can be synthesized through palladium-catalyzed cyclization reactions.[8]

Reaction: Palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates.

Experimental Protocol:

-

Reactants:

-

N-alkynyl alkyloxycarbamate

-

Pd(PPh₃)₄ (catalyst)

-

CuCl₂ or CuBr₂

-

-

Procedure:

-

The N-alkynyl alkyloxycarbamate is dissolved in a suitable solvent.

-

The palladium catalyst and copper halide are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product is then isolated and purified using standard techniques such as column chromatography.[8]

-

Logical Workflow for Oxazolone Synthesis

The general workflow for the synthesis and characterization of oxazolones, particularly the widely studied 5(4H)-oxazolones, follows a logical progression from starting materials to purified and analyzed products.

Signaling Pathway: Oxazolone Derivatives as COX-2 Inhibitors

A significant body of research has focused on oxazolone derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][9] COX-2 is an enzyme that is typically induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever. By inhibiting COX-2, oxazolone derivatives can effectively reduce the production of these pro-inflammatory prostaglandins.

The signaling pathway involves the release of arachidonic acid from the cell membrane, which is then acted upon by COX enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.

Conclusion

The isomers of oxazolone represent a fascinating and important area of chemical research with significant implications for drug discovery and development. The 5(4H)-oxazolones stand out as the most stable and synthetically accessible isomers, with well-established protocols such as the Erlenmeyer-Plochl reaction enabling their preparation. The biological activity of oxazolone derivatives, particularly as selective COX-2 inhibitors, highlights their therapeutic potential. A thorough understanding of the structure, stability, and synthetic routes for each isomer is crucial for harnessing the full potential of this versatile heterocyclic scaffold in the design of novel therapeutic agents. Future research, especially in the area of computational chemistry, will be invaluable in providing a more complete quantitative picture of the relative stabilities of all five oxazolone isomers.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Imidazol-2-one and benzimidazol-2-one synthesis [organic-chemistry.org]

- 9. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2(3H)-Oxazolone: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(3H)-oxazolone core is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A thorough understanding of its intrinsic molecular properties is crucial for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to study the this compound molecule. While extensive theoretical research has been conducted on its derivatives, this paper focuses on the foundational methodologies applicable to the parent molecule. We detail the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. Furthermore, this guide presents a logical workflow for such theoretical studies and illustrates the key molecular features of this compound. The information herein serves as a foundational resource for researchers employing computational tools to investigate oxazolone-based compounds.

Introduction

Oxazolones are a class of five-membered heterocyclic compounds that exist in several isomeric forms, with the this compound tautomer being a key structural motif in a variety of biologically active molecules. The inherent reactivity and structural features of the oxazolone ring make it a valuable synthon in organic synthesis and a privileged scaffold in drug discovery. Theoretical and computational studies provide invaluable insights into the molecular structure, stability, and electronic properties that govern the behavior of such molecules.

Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a good balance between computational cost and accuracy. This guide outlines the standard theoretical protocols for studying the this compound molecule, drawing upon methodologies reported for closely related compounds and derivatives.

Molecular Structure and Geometry

The initial and most fundamental step in the theoretical study of a molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization of heterocyclic compounds like this compound is the use of Density Functional Theory (DFT).

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated functional for organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for accurately describing non-covalent interactions.[1]

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.

-

Procedure: The geometry optimization is performed in the gas phase to represent the isolated molecule. The process involves an iterative calculation of the forces on each atom until a stationary point on the potential energy surface is reached, where the net forces are zero. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for a theoretical investigation of this compound is depicted in the following diagram:

Tabulated Geometrical Parameters